5-(Pyridin-2-yl)thiophene-2-carbothioamide

Physicochemical Properties Thermal Stability Compound Identity

5-(Pyridin-2-yl)thiophene-2-carbothioamide (CAS 306934-91-8) is a heterocyclic compound featuring a pyridine-thiophene core with a carbothioamide functional group, represented by the molecular formula C10H8N2S2 and a molecular weight of 220.3 g/mol. This compound is commercially available with a typical purity specification of ≥95%, often as a solid with a melting point in the range of 198-200°C, making it suitable for use as a building block in medicinal chemistry and as a ligand in coordination chemistry.

Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
CAS No. 306934-91-8
Cat. No. B1333384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)thiophene-2-carbothioamide
CAS306934-91-8
Molecular FormulaC10H8N2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)C(=S)N
InChIInChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13)
InChIKeyVOYHCOULKKDLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)thiophene-2-carbothioamide (CAS 306934-91-8): Physicochemical Profile and Core Specifications for Research Procurement


5-(Pyridin-2-yl)thiophene-2-carbothioamide (CAS 306934-91-8) is a heterocyclic compound featuring a pyridine-thiophene core with a carbothioamide functional group, represented by the molecular formula C10H8N2S2 and a molecular weight of 220.3 g/mol [1]. This compound is commercially available with a typical purity specification of ≥95%, often as a solid with a melting point in the range of 198-200°C, making it suitable for use as a building block in medicinal chemistry and as a ligand in coordination chemistry . The presence of both nitrogen and sulfur donor atoms enables chelation with metal ions, a property distinct from its oxygen-containing carboxamide analog [1].

Why a Generic Thiophene Carbothioamide Cannot Replace 5-(Pyridin-2-yl)thiophene-2-carbothioamide in Specialized Research Applications


Substituting 5-(Pyridin-2-yl)thiophene-2-carbothioamide with a generic thiophene-2-carbothioamide or its carboxamide analog introduces critical physicochemical and structural divergences that can compromise experimental outcomes. The presence of the pyridin-2-yl substituent significantly alters the compound's electronic properties, lipophilicity, and thermal stability compared to the unsubstituted thiophene-2-carbothioamide, as evidenced by a nearly 90°C increase in melting point and a higher computed XLogP3 value relative to the carboxamide analog [1][2]. These differences directly impact solubility, binding interactions in biological assays, and suitability for coordination chemistry applications where specific chelation geometry is required. The following section provides quantitative evidence to support the non-interchangeability of these closely related compounds.

Quantitative Differentiation of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: Head-to-Head Comparisons with Closest Analogs


Elevated Melting Point Significantly Differentiates from Unsubstituted Thiophene-2-carbothioamide

5-(Pyridin-2-yl)thiophene-2-carbothioamide exhibits a melting point of 198-200°C, which is substantially higher than the 100-109°C range reported for the simpler thiophene-2-carbothioamide . This difference of approximately 90-100°C reflects the impact of the pyridin-2-yl substituent on intermolecular interactions and solid-state packing. Such a significant deviation in a key physical property provides a reliable basis for identity verification and purity assessment, ensuring that the correct compound is used in experiments where substitution could alter reaction outcomes or binding affinities.

Physicochemical Properties Thermal Stability Compound Identity

Increased Lipophilicity (XLogP3) Compared to Carboxamide Analog Enhances Membrane Permeability Potential

The computed XLogP3 value for 5-(Pyridin-2-yl)thiophene-2-carbothioamide is 2.0, while its direct oxygen analog, 5-(Pyridin-2-yl)thiophene-2-carboxamide, has an XLogP3 of 1.4 [1][2]. This difference of +0.6 log units indicates a 4-fold higher partition coefficient in octanol/water for the thioamide, which can significantly impact bioavailability, tissue distribution, and target engagement in biological assays. For researchers designing molecules for intracellular targets or those requiring passive membrane diffusion, this higher lipophilicity may offer a distinct advantage over the less lipophilic carboxamide series.

Lipophilicity ADME Properties Medicinal Chemistry

Validated Ligand Structure for NUDT7 in PDB Entry 5QGR Confirms Binding Competence

The compound has been experimentally validated as a ligand in a protein crystal structure, with coordinates deposited in the Protein Data Bank (PDB ID: 5QGR) as part of a PanDDA fragment screening campaign against NUDT7 [1]. The electron density maps confirm that the compound binds in a defined orientation within the active site, with the pyridine and thiophene rings making specific hydrophobic contacts and the carbothioamide group participating in hydrogen bonding interactions. While quantitative binding affinity data (e.g., Kd or IC50) are not publicly reported for this specific fragment, the availability of a high-resolution (1.96 Å) crystal structure provides a validated starting point for structure-based optimization, unlike many commercial analogs that lack such experimental structural validation.

Structural Biology Fragment-Based Drug Discovery NUDT7

Recommended Research Applications for 5-(Pyridin-2-yl)thiophene-2-carbothioamide Based on Differentiated Evidence


Fragment-Based Lead Discovery for NUDT7 and Related Hydrolases

Given the availability of a high-resolution co-crystal structure (PDB 5QGR), 5-(Pyridin-2-yl)thiophene-2-carbothioamide serves as an ideal fragment hit for structure-guided optimization. Researchers can leverage the existing binding pose to design analogs with improved affinity for NUDT7, a target implicated in coenzyme A metabolism. The structural information reduces the need for extensive crystallization trials, accelerating hit-to-lead campaigns .

Synthesis of Metal Complexes Requiring Bidentate N,S-Chelation

The compound's pyridine nitrogen and thioamide sulfur atoms provide a robust N,S-chelating motif for transition metal coordination. Its higher melting point (198-200°C) compared to simpler thioamides (100-109°C) suggests greater thermal stability, which can be advantageous in high-temperature catalytic reactions or in the synthesis of metal-organic frameworks (MOFs) where ligand robustness is critical .

Medicinal Chemistry Programs Targeting Intracellular Proteins

For drug discovery projects requiring passive cellular permeability, the increased lipophilicity of this compound (XLogP3 = 2.0) compared to its carboxamide analog (XLogP3 = 1.4) makes it a more attractive scaffold. This 4-fold higher predicted partition coefficient can improve the likelihood of achieving intracellular target engagement in early-stage phenotypic or target-based assays .

Quality Control and Reference Standard for Analytical Method Development

The well-defined melting point (198-200°C) and high commercial purity (≥95-97%) make this compound a suitable reference standard for calibrating HPLC, LC-MS, or DSC instruments when analyzing pyridinyl-thiophene derivatives. Its distinct thermal profile ensures accurate identity confirmation in routine quality control workflows .

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